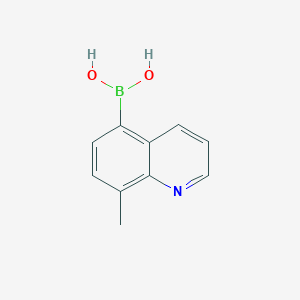

8-Methylquinoline-5-boronic acid

説明

8-Methylquinoline-5-boronic acid is a useful research compound. Its molecular formula is C10H10BNO2 and its molecular weight is 187 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of the compound 8-Methylquinoline-5-boronic Acid is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry to form carbon-carbon bonds .

Mode of Action

This compound interacts with its target through a process known as transmetalation . In this process, the this compound, which is a nucleophilic organoboron reagent, is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium is oxidized to form a new palladium-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by this compound, is part of a broader biochemical pathway involving the formation of carbon-carbon bonds . This reaction is widely applied in the synthesis of various natural products, pharmaceutical targets, and lead compounds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared , suggesting that it may have favorable bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including natural products and pharmaceuticals .

Action Environment

The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura coupling reaction in which it participates is known for its mild and functional group tolerant reaction conditions . Furthermore, this compound is generally environmentally benign , suggesting that it may have minimal environmental impact.

生物活性

8-Methylquinoline-5-boronic acid (CAS 1025010-58-5) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a detailed examination of its biological activity, including data from various studies, case analyses, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHBNO

- Molecular Weight : 187.00 g/mol

- IUPAC Name : this compound

The compound features a quinoline structure with a boronic acid functional group, which is significant for its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that 8-methylquinoline derivatives exhibit antimicrobial activity against various bacterial strains. For instance, studies have shown that compounds within this class can inhibit the growth of Escherichia coli , suggesting potential applications in treating bacterial infections .

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies demonstrate that this compound can induce cytotoxic effects on cancer cell lines, particularly those resistant to conventional therapies. The mechanism often involves the inhibition of specific enzymes critical for cancer cell proliferation .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes:

- Acetylcholinesterase : Moderate inhibition observed (IC: 115.63 µg/mL).

- Butyrylcholinesterase : High inhibition (IC: 3.12 µg/mL).

- Antiurease Activity : Significant inhibition (IC: 1.10 µg/mL).

- Antithyrosinase Activity : Notable inhibition (IC: 11.52 µg/mL) .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits antioxidant activity. Studies using DPPH radical scavenging assays have reported low IC values, indicating strong free radical scavenging capabilities, which are essential for preventing oxidative stress-related diseases .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various quinoline derivatives, this compound was tested against E. coli ATCC 25922. The compound demonstrated effective antibacterial properties at concentrations as low as 6.50 mg/mL .

Case Study 2: Anticancer Evaluation

A comparative study evaluated the cytotoxic effects of multiple quinoline derivatives on the MCF-7 breast cancer cell line. The results indicated that this compound showed significant cytotoxicity with an IC value lower than many traditional chemotherapeutics, highlighting its potential as a lead compound in cancer drug development .

Research Findings Summary Table

| Activity Type | Test Organism/Cell Line | IC Value | Notes |

|---|---|---|---|

| Antibacterial | E. coli | 6.50 mg/mL | Effective against gram-negative bacteria |

| Anticancer | MCF-7 | <18.76 µg/mL | High cytotoxicity |

| Acetylcholinesterase | - | 115.63 µg/mL | Moderate inhibition |

| Butyrylcholinesterase | - | 3.12 µg/mL | High inhibition |

| Antiurease | - | 1.10 µg/mL | Significant inhibition |

| Antioxidant | DPPH | 0.14 ± 0.01 µg/mL | Strong free radical scavenging capability |

科学的研究の応用

Drug Development

8-Methylquinoline-5-boronic acid serves as a crucial intermediate in the synthesis of pharmaceuticals, especially in developing anti-cancer agents. Its ability to interact with biological targets effectively makes it an essential component in the design of new therapeutic compounds. For instance, its derivatives are explored for their potential to inhibit specific enzymes involved in cancer progression .

Bioconjugation

This compound is utilized in bioconjugation techniques, allowing researchers to attach biomolecules to surfaces or other molecules. This enhances the specificity and efficacy of drug delivery systems, making it an important tool in targeted therapy approaches. The boronic acid moiety facilitates the formation of stable covalent bonds with diols present on biomolecules, improving the stability and functionality of conjugates .

Fluorescent Probes

This compound is employed in creating fluorescent probes for imaging applications. These probes help researchers visualize cellular processes in real-time, providing insights into biological mechanisms and disease states. The compound's unique fluorescence properties are leveraged to develop sensitive detection methods for various biomolecules .

Catalysis

In organic synthesis, this compound acts as a catalyst in various reactions, including Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds, which are essential in constructing complex organic molecules. The compound's efficiency as a catalyst reduces reaction times and increases yields compared to traditional methods .

Comparative Data Table

| Application | Description | Key Benefits |

|---|---|---|

| Drug Development | Intermediate for anti-cancer agents | Effective biological target interaction |

| Bioconjugation | Attaches biomolecules for targeted therapy | Enhanced specificity and efficacy |

| Fluorescent Probes | Used in imaging applications | Real-time visualization of cellular processes |

| Catalysis | Catalyst in Suzuki-Miyaura coupling | Improved efficiency and yield |

Case Studies

- Anti-Cancer Research : A study demonstrated that derivatives of this compound exhibited potent inhibitory activity against specific cancer cell lines, suggesting its potential as a lead compound for drug development .

- Bioconjugate Synthesis : Researchers successfully synthesized a bioconjugate using this compound as a linker to improve drug delivery systems targeting cancer cells. The study highlighted increased therapeutic efficacy due to enhanced targeting capabilities .

- Fluorescent Imaging : In a recent application, this compound was used to develop a fluorescent probe that allowed real-time monitoring of cellular responses to drug treatments, providing valuable data on drug efficacy and mechanisms of action .

特性

IUPAC Name |

(8-methylquinolin-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO2/c1-7-4-5-9(11(13)14)8-3-2-6-12-10(7)8/h2-6,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFARJKOFXMGAPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=NC2=C(C=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405824 | |

| Record name | 8-Methylquinoline-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025010-58-5 | |

| Record name | B-(8-Methyl-5-quinolinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1025010-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methylquinoline-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。